molecular formula C17H20N2O4S B6115769 N'-(2,3-dihydroxybenzylidene)-4-isobutylbenzenesulfonohydrazide

N'-(2,3-dihydroxybenzylidene)-4-isobutylbenzenesulfonohydrazide

Cat. No. B6115769
M. Wt: 348.4 g/mol
InChI Key: PIJCEDUZVZVBMA-WQRHYEAKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-(2,3-dihydroxybenzylidene)-4-isobutylbenzenesulfonohydrazide, also known as DHBSH, is a chemical compound that has been the subject of much scientific research due to its potential applications in various fields. DHBSH is a hydrazide derivative that has been synthesized through a variety of methods, and its mechanism of action is still being studied. In

Scientific Research Applications

N'-(2,3-dihydroxybenzylidene)-4-isobutylbenzenesulfonohydrazide has been the subject of much scientific research due to its potential applications in various fields. One area of research has been its potential as an anti-cancer agent. Studies have shown that N'-(2,3-dihydroxybenzylidene)-4-isobutylbenzenesulfonohydrazide can induce apoptosis, or programmed cell death, in cancer cells, making it a potential treatment for various types of cancer. N'-(2,3-dihydroxybenzylidene)-4-isobutylbenzenesulfonohydrazide has also been studied for its potential as an anti-inflammatory agent, as it has been shown to inhibit the production of inflammatory cytokines. Additionally, N'-(2,3-dihydroxybenzylidene)-4-isobutylbenzenesulfonohydrazide has been studied for its potential as an antioxidant, as it has been shown to scavenge free radicals and protect against oxidative stress. These scientific research applications demonstrate the potential of N'-(2,3-dihydroxybenzylidene)-4-isobutylbenzenesulfonohydrazide as a versatile and valuable compound.

Mechanism of Action

The mechanism of action of N'-(2,3-dihydroxybenzylidene)-4-isobutylbenzenesulfonohydrazide is still being studied, but it is thought to involve the inhibition of various enzymes and signaling pathways. N'-(2,3-dihydroxybenzylidene)-4-isobutylbenzenesulfonohydrazide has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory cytokines. N'-(2,3-dihydroxybenzylidene)-4-isobutylbenzenesulfonohydrazide has also been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. Additionally, N'-(2,3-dihydroxybenzylidene)-4-isobutylbenzenesulfonohydrazide has been shown to activate the p38 mitogen-activated protein kinase (MAPK) signaling pathway, which is involved in the regulation of cell growth and apoptosis. These mechanisms of action suggest that N'-(2,3-dihydroxybenzylidene)-4-isobutylbenzenesulfonohydrazide has the potential to be a valuable therapeutic agent in various diseases.
Biochemical and Physiological Effects:
N'-(2,3-dihydroxybenzylidene)-4-isobutylbenzenesulfonohydrazide has been shown to have various biochemical and physiological effects. In vitro studies have shown that N'-(2,3-dihydroxybenzylidene)-4-isobutylbenzenesulfonohydrazide can induce apoptosis in cancer cells, inhibit the production of inflammatory cytokines, scavenge free radicals, and protect against oxidative stress. In vivo studies have shown that N'-(2,3-dihydroxybenzylidene)-4-isobutylbenzenesulfonohydrazide can inhibit tumor growth and reduce inflammation in animal models. Additionally, N'-(2,3-dihydroxybenzylidene)-4-isobutylbenzenesulfonohydrazide has been shown to have a low toxicity profile, making it a potentially safe and effective therapeutic agent.

Advantages and Limitations for Lab Experiments

N'-(2,3-dihydroxybenzylidene)-4-isobutylbenzenesulfonohydrazide has several advantages for use in lab experiments. It is a relatively inexpensive and easy-to-synthesize compound, making it accessible to researchers. Additionally, N'-(2,3-dihydroxybenzylidene)-4-isobutylbenzenesulfonohydrazide has a low toxicity profile, making it a potentially safe compound to work with. However, there are also limitations to using N'-(2,3-dihydroxybenzylidene)-4-isobutylbenzenesulfonohydrazide in lab experiments. Its mechanism of action is still being studied, and its effects may vary depending on the cell type and experimental conditions. Additionally, N'-(2,3-dihydroxybenzylidene)-4-isobutylbenzenesulfonohydrazide may have limited solubility in certain solvents, which can affect its efficacy in experiments.

Future Directions

There are several future directions for research on N'-(2,3-dihydroxybenzylidene)-4-isobutylbenzenesulfonohydrazide. One area of research is to further explore its mechanism of action, as this will provide insight into its potential therapeutic applications. Additionally, research can be done to optimize the synthesis method of N'-(2,3-dihydroxybenzylidene)-4-isobutylbenzenesulfonohydrazide, making it more efficient and cost-effective. Further studies can also be done to explore the potential of N'-(2,3-dihydroxybenzylidene)-4-isobutylbenzenesulfonohydrazide as a therapeutic agent for various diseases, including cancer, inflammation, and oxidative stress. Finally, research can be done to explore the potential of N'-(2,3-dihydroxybenzylidene)-4-isobutylbenzenesulfonohydrazide as a drug delivery system, as it has been shown to have low toxicity and good solubility in certain solvents. These future directions for research demonstrate the potential of N'-(2,3-dihydroxybenzylidene)-4-isobutylbenzenesulfonohydrazide as a valuable and versatile compound.

Synthesis Methods

N'-(2,3-dihydroxybenzylidene)-4-isobutylbenzenesulfonohydrazide has been synthesized through a variety of methods, including the reaction of 2,3-dihydroxybenzaldehyde with isobutylbenzenesulfonyl hydrazide in the presence of a catalyst such as acetic acid. Other methods involve the reaction of 2,3-dihydroxybenzaldehyde with isobutylbenzenesulfonyl hydrazide in the presence of a base such as sodium hydroxide or potassium hydroxide. The synthesis of N'-(2,3-dihydroxybenzylidene)-4-isobutylbenzenesulfonohydrazide is an important step in its scientific research applications, as it allows for the production of a pure and consistent sample for use in experiments.

properties

IUPAC Name

N-[(Z)-(2,3-dihydroxyphenyl)methylideneamino]-4-(2-methylpropyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4S/c1-12(2)10-13-6-8-15(9-7-13)24(22,23)19-18-11-14-4-3-5-16(20)17(14)21/h3-9,11-12,19-21H,10H2,1-2H3/b18-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIJCEDUZVZVBMA-WQRHYEAKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=C(C(=CC=C2)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CC1=CC=C(C=C1)S(=O)(=O)N/N=C\C2=C(C(=CC=C2)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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